4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Description
4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a pyrazolo-pyridazinone derivative characterized by a fused pyrazole and pyridazinone core. Key structural features include:
- A methyl group at position 4.
- A phenyl group at position 1.
- A 2-oxo-2-(pyrrolidin-1-yl)ethyl substituent at position 5.
The pyridazinone moiety (a six-membered ring with two adjacent nitrogen atoms) distinguishes it from pyrimidinone (two opposite nitrogens) or pyridinone derivatives. Ionic liquids like [bmim][BF4] and catalysts such as FeCl3·6H2O are also employed in related syntheses .
Properties
IUPAC Name |
4-methyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-1-phenylpyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-13-15-11-19-23(14-7-3-2-4-8-14)17(15)18(25)22(20-13)12-16(24)21-9-5-6-10-21/h2-4,7-8,11H,5-6,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVJYLCEQJZZRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with proteins such as atf4 and nf-kb. These proteins play crucial roles in cellular stress responses and inflammatory pathways, respectively.
Biochemical Pathways
The compound appears to affect several biochemical pathways. It has been suggested that it inhibits ER stress and apoptosis, which are critical pathways in cell survival and death. Additionally, it seems to inhibit the NF-kB inflammatory pathway, which plays a key role in immune and inflammatory responses.
Pharmacokinetics
Similar compounds have been evaluated for their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. These properties significantly impact the bioavailability of the compound, determining how much of the drug reaches its site of action.
Result of Action
The compound appears to have promising neuroprotective and anti-inflammatory properties. It has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. Additionally, it has been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Biological Activity
4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a compound of significant interest due to its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of heterocyclic compounds, specifically pyrazolo[3,4-d]pyridazines. Its molecular formula is , and it features a pyrrolidine moiety which enhances its biological activity. The structure can be represented as follows:
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines, including cervical (HeLa) and prostate (DU 205) cancer cells. The mechanism often involves the inhibition of specific kinases associated with cancer progression .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been highlighted in several studies. Pyridazine derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to their therapeutic effects in inflammatory diseases .
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has been documented extensively. They demonstrate efficacy against a range of bacterial and fungal strains. The mechanism typically involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Compounds in this class often inhibit protein kinases involved in cell signaling pathways that regulate cell growth and apoptosis.
- Modulation of Enzyme Activity : They can modulate the activity of enzymes involved in inflammatory processes, thereby reducing inflammation.
- DNA Interaction : Some derivatives have been shown to interact with DNA, leading to the disruption of replication in cancer cells.
Study 1: Anticancer Activity
A study published in European Journal of Medicinal Chemistry demonstrated that a related pyrazolo derivative significantly inhibited the growth of HeLa cells with an IC50 value of 12 µM. The mechanism was linked to the induction of apoptosis through caspase activation .
Study 2: Anti-inflammatory Effects
Research published in Journal of Medicinal Chemistry reported that a similar compound reduced the levels of TNF-alpha and IL-6 in a murine model of inflammation, showcasing its potential for treating inflammatory diseases .
Data Table: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridazine structures exhibit antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. This compound has been synthesized as part of a broader effort to develop new antimycobacterial agents, showcasing significant activity against resistant strains .
Anticancer Properties
The pyrazolo[3,4-d]pyridazine scaffold has been linked to anticancer activity through the inhibition of specific kinases involved in cancer cell proliferation. Studies have demonstrated that modifications to the structure can enhance selectivity and potency against cancer cell lines, positioning this compound as a promising lead in cancer therapy .
Neurological Disorders
Compounds containing the pyrazolo[3,4-d]pyridazine framework have been investigated for their potential in treating neurological disorders such as Alzheimer's disease. They act as inhibitors of phosphodiesterase enzymes, which play a crucial role in neuroprotection and cognitive function enhancement .
Cardiovascular Applications
Certain derivatives have shown promise as anticoagulants by selectively inhibiting factor Xa, an essential enzyme in the coagulation cascade. This application is particularly relevant for developing new anticoagulant therapies with improved safety profiles compared to traditional options like warfarin .
Case Studies
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-ones ()
- Core Structure: Pyrazole fused with pyrimidinone (two opposite nitrogens).
- Substituents : Thioether-linked phenacyl groups (e.g., 6-[(2-substitutedphenyl-2-oxoethyl)thio]).
- Synthesis : Derived from 1,5,6,7-tetrahydro-1-phenyl-6-thioxo-4H-pyrazolo[3,4-d]pyrimidin-4-one via reaction with phenacyl chlorides .
- Key Differences: The pyridazinone core in the target compound may alter electronic properties and hydrogen-bonding capacity compared to pyrimidinones, affecting binding to biological targets.
Pyrazolo[3,4-b]pyridin-6-ones ()
- Core Structure: Pyrazole fused with pyridinone (one nitrogen in the six-membered ring).
- Substituents: Cyano and aryl groups at positions 5 and 4, respectively (e.g., 5-cyano-4-aryl derivatives).
- Synthesis: Uses ionic liquids ([bmim][BF4]) and FeCl3 catalysis for cyclocondensation of aldehydes, ethyl cyanoacetate, and aminopyrazoles .
Substituent and Functional Group Variations
Fluorinated Piperazine Derivatives ()
- Core Structure : Pyrazolo[1,5-a]pyrazine fused with pyrido[1,2-a]pyrimidin-4-one.
- Substituents : Fluorinated ethyl/propyl piperazine groups (e.g., 4-(2-fluoroethyl)piperazin-1-yl).
- Key Differences : While the target compound lacks fluorinated groups, its pyrrolidinyl substituent shares similarities with piperazine in terms of cyclic amine functionality. However, pyrrolidine’s smaller ring size may reduce steric hindrance and alter basicity .
Halogenated Anilino Derivatives ()
- Core Structure : Pyrazolo[4,3-d]pyrimidin-7-one.
- Substituents: 2,4-Dichloroanilino and methyl groups.
- Key Differences: The dichloroanilino group in these compounds introduces significant lipophilicity and electron-withdrawing effects, contrasting with the target compound’s pyrrolidinyl-oxoethyl group, which may improve aqueous solubility .
Comparative Data Table
Research Findings and Implications
- Synthetic Efficiency : Ionic liquid-mediated methods (e.g., [bmim][BF4]) in and offer higher yields and milder conditions compared to traditional reflux-based syntheses .
- Biological Relevance : The pyrrolidinyl group in the target compound may improve pharmacokinetic profiles compared to thioether or halogenated analogs, though direct activity data are unavailable.
Q & A
Q. Table 1. Key Synthetic Parameters for Optimized Synthesis
| Step | Reaction Type | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Alkylation | DMF, 60°C, 12h | 75 | 90 (HPLC) |
| 2 | Cyclization | Pd(PPh₃)₄, 80°C, 8h | 62 | 95 (NMR) |
| 3 | Purification | Column (SiO₂, CH₂Cl₂/MeOH) | 58 | 99 (HRMS) |
| Data derived from multi-step synthesis protocols . |
Q. Table 2. Biological Activity of Structural Analogs
| Analog Modification | Target IC₅₀ (nM) | Metabolic Stability (t₁/₂, min) |
|---|---|---|
| Parent Compound | 120 ± 15 | 45 (human microsomes) |
| Pyrrolidinyl → Piperidinyl | 85 ± 10 | 28 |
| 4-F-Phenyl Substituent | 65 ± 8 | 52 |
| Comparative data from SAR studies . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
